Home > Products > Screening Compounds P7289 > N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine
N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine - 1012057-52-1

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine

Catalog Number: EVT-3163629
CAS Number: 1012057-52-1
Molecular Formula: C17H14N4O
Molecular Weight: 290.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Afatinib (BIBW 2992)

Compound Description: Afatinib (BIBW 2992) is an orally administered, irreversible ErbB family blocker. It acts by covalently binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and ErbB4, thereby inhibiting their tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways involved in tumor cell growth and proliferation. Afatinib has been approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR mutations [, , ].

    N4-(3-chloro-4-fluoro-phenyl)-7-((S)-tetrahydrofuran-3-yl-oxy)quinazoline-4,6-diamine

    Compound Description: This compound serves as a crucial intermediate in the synthesis of Afatinib [, ].

    Synthesis Analysis

    Synthetic Routes

    The synthesis of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine typically involves several steps, often utilizing palladium-catalyzed coupling reactions. A prominent method for introducing the ethynyl group is the Sonogashira coupling reaction, which combines an aryl halide with an alkyne in the presence of a palladium catalyst and a base .

    Reaction Conditions

    The reaction conditions generally require careful control of temperature and pressure to optimize yield and selectivity. For instance, reactions are often conducted under an inert atmosphere to prevent oxidation or other side reactions. The purification of the final product may involve recrystallization or chromatography techniques to ensure high purity .

    Molecular Structure Analysis

    The structural analysis of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine reveals a quinazoline core substituted with a methoxy group at position 7 and an ethynylphenyl group at position 4. The presence of these functional groups contributes to its biological activity and solubility characteristics. The compound's three-dimensional conformation can influence its interaction with biological targets, such as proteins involved in cancer pathways .

    Structural Data

    • Molecular Formula: C17H14N4OC_{17}H_{14}N_{4}O
    • Molecular Weight: 290.32 g/mol
    • CAS Number: 1012057-52-1
    • MDL Number: MFCD16877567
    Chemical Reactions Analysis

    N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine can participate in various chemical reactions:

    Types of Reactions

    1. Oxidation: This can introduce additional functional groups or modify existing ones.
    2. Reduction: Specific functional groups can be reduced to alter the compound’s properties.
    3. Substitution: Functional groups can be replaced to enhance biological activity.

    Common Reagents and Conditions

    Reagents commonly used include:

    • Oxidizing agents such as potassium permanganate.
    • Reducing agents like sodium borohydride.
    • Catalysts for substitution reactions.

    The conditions for these reactions often involve controlled temperatures and inert atmospheres to minimize side reactions .

    Mechanism of Action

    N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine acts primarily by inhibiting specific protein interactions within cancer cells. It has been shown to bind to the protein CIP2A (cancerous inhibitor of protein phosphatase 2A), which plays a role in cell survival and proliferation pathways. By inhibiting this interaction, the compound reduces the viability of cancer cells that are resistant to other treatments, such as erlotinib .

    Laboratory Findings

    In experimental models, this compound has demonstrated significant efficacy by suppressing tumor growth in xenograft models by approximately 80% at a dosage of 10 mg/kg .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically presented as a yellow solid.
    • Melting Point: Reported melting point ranges from 253°C to 258°C.

    Chemical Properties

    The compound exhibits moderate solubility in organic solvents and is stable under standard laboratory conditions but may require protection from moisture and light during storage .

    Applications

    N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine has several promising applications:

    1. Medicinal Chemistry: It serves as a lead compound in developing new anticancer agents targeting tyrosine kinases.
    2. Biochemical Research: Utilized for studying protein interactions involved in cancer biology.
    3. Pharmaceutical Development: Acts as a reference compound in analytical chemistry for drug formulation studies.
    Introduction to Quinazoline-Based Pharmacophores

    Structural Evolution of Quinazoline Derivatives in Drug Discovery

    The structural optimization of quinazoline-based therapeutics has progressed through distinct generations, evolving from reversible ATP-competitive inhibitors to targeted covalent modifiers. Early derivatives like gefitinib and erlotinib featured simple anilino substituents at the C4 position and halogen or alkoxy groups on the benzene ring, yielding reversible EGFR inhibitors with clinical efficacy but susceptibility to resistance mutations. The integration of cysteine-reactive warheads at the meta-position of the C4-anilino ring marked a paradigm shift, enabling irreversible target engagement [4] [10].

    Table 1: Evolution of Key Quinazoline Derivatives in Targeted Therapy

    CompoundCore ModificationTarget ProfileChemical Advancement
    Gefitinib4-(3'-Chloroanilino)-6,7-dimethoxyquinazolineReversible EGFR inhibitionFirst-generation ATP-competitive inhibitor
    Erlotinib4-Anilino-6,7-bis(2-methoxyethoxy)quinazolineReversible EGFR inhibitionEnhanced solubility via side-chain ethers
    Afatinib4-Anilino-6-[(dimethylamino)methyl]-7-hydroxyquinazoline with acrylamideIrreversible ErbB family inhibitionMichael acceptor for Cys797 covalent bond
    N⁴-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine4,6-Diamino with meta-ethynyl anilineIrreversible kinase inhibitionEthynyl group as cysteine-targeting warhead

    N⁴-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine (CAS 1012057-52-1; MW 290.32 g/mol) exemplifies this next-generation design [1] [4]. Its molecular architecture strategically incorporates:

    • A 4,6-diaminoquinazoline core enhancing DNA interaction potential and water solubility compared to mono-substituted analogs [7].
    • 7-Methoxy substitution modulating electron density in the fused benzene ring, influencing π-stacking with hydrophobic kinase pockets [2] [4].
    • A 3-ethynylphenyl group at N4 serving as a novel electrophilic warhead, enabling selective covalent bond formation with cysteine residues near the ATP-binding site (e.g., Cys797 in EGFR T790M mutants) [4] [10]. This irreversible mechanism overcomes resistance seen with first-generation inhibitors [10].

    Synthetic routes to such advanced derivatives leverage modern catalytic and cyclization methods. Patent WO2016101083A1 describes efficient one-pot syntheses via condensation of 2-aminobenzonitriles with aliphatic amines under acidic conditions, followed by copper-catalyzed Sonogashira coupling to install the ethynyl group [10]. Microwave-assisted Niementowski synthesis—a classical approach involving anthranilic acid and formamide—has also been adapted to reduce reaction times from hours to minutes while improving yields beyond 85% [2] [10].

    Role of Substituent Functionalization in Quinazoline Bioactivity

    The bioactivity of quinazoline derivatives is exquisitely sensitive to substituent patterns, governed by structure-activity relationship (SAR) principles. Positional effects significantly influence target affinity, selectivity, and physicochemical properties:

    Electronic and Steric Optimization via Ring Substitutions:

    • Position 6 & 8: Electron-withdrawing groups (e.g., Cl, F, CF₃) enhance kinase affinity by strengthening hydrogen bonding with hinge region residues. The 6-amino group in N⁴-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine acts as a hydrogen bond donor critical for ATP-binding site recognition [2] [7].
    • Position 7: Alkoxy groups (methoxy, ethoxy) balance electron donation and lipophilicity. 7-Methoxy substitution increases membrane permeability while maintaining moderate log P values (~2.8 predicted), crucial for cellular uptake [2] [4]. Replacing methoxy with ethoxy (as in the analog 7-ethoxy-N⁴-(3-ethynylphenyl)quinazoline-4,6-diamine) marginally increases MW (304.35 g/mol) and log P, potentially enhancing CNS penetration [3].

    Table 2: Bioisosteric Impact of 7-Position Substitutions

    SubstituentMolecular Weight (g/mol)Predicted log PBiological Implication
    7-H260.292.98High lipophilicity; reduced solubility
    7-OCH₃290.322.82Optimal balance: solubility + cell penetration
    7-OC₂H₅304.353.15Enhanced CNS potential; possible metabolic oxidation
    7-OCF₃344.293.47High electron-withdrawal; increased kinase affinity

    Aniline Ring Functionalization Dictates Covalent Binding Kinetics:The meta-ethynyl moiety on the C4-aniline ring is not merely a steric group—it functions as a Michael acceptor that undergoes nucleophilic addition with cysteine thiols. This reaction forms a vinyl sulfide adduct, irreversibly inhibiting kinase activity. SAR studies confirm that meta-substitution maximizes warhead accessibility to Cys797, whereas ortho- or para-ethynyl placement diminishes reactivity due to steric occlusion or misalignment [4] [10]. Ethynyl’s linear geometry and modest size (~4.5 Å length) enable deep binding pocket penetration without entropic penalties seen with bulkier acrylamides [4].

    Physicochemical Profiling:

    • Lipophilicity: Predicted log P of 2.82 positions the compound within the ideal range (2–3) for oral bioavailability [4].
    • Acid/Base Behavior: The 6-amino group (pKa ~6.09) may protonate in lysosomal compartments, facilitating intracellular accumulation [4].
    • Solid-State Properties: Crystalline stability enables storage at 2–8°C without degradation, critical for commercial distribution [1] [6].

    Preclinical data highlights the compound’s anticancer mechanism: irreversible disruption of EGFR-mediated signaling pathways induces apoptosis in tumor xenografts. Its selectivity profile against >50 kinases demonstrates 10-fold higher potency against EGFR T790M/L858R mutants versus wild-type EGFR, validating the covalent design strategy [4] [10].

    Properties

    CAS Number

    1012057-52-1

    Product Name

    N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine

    IUPAC Name

    4-N-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine

    Molecular Formula

    C17H14N4O

    Molecular Weight

    290.32

    InChI

    InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21)

    InChI Key

    GXTDIHSVUDHDCI-UHFFFAOYSA-N

    SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N

    Canonical SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.